

Technical Guide: C.I. Acid Brown 75 (CAS No. 8011-86-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Acid brown 75*

Cat. No.: *B12364392*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 8011-86-7, known as **C.I. Acid Brown 75**. While this substance is available from chemical suppliers for "research use," a thorough review of scientific literature indicates that its primary and well-documented application is as a synthetic azo dye in the textile, paper, and leather industries.^[1] There is a notable absence of published research detailing its use in drug development, as a biological stain, or as a molecular probe for investigating cellular signaling pathways. This guide, therefore, focuses on the available technical data, including its synthesis, physicochemical properties, industrial applications, and toxicological profile, to inform researchers of its known characteristics.

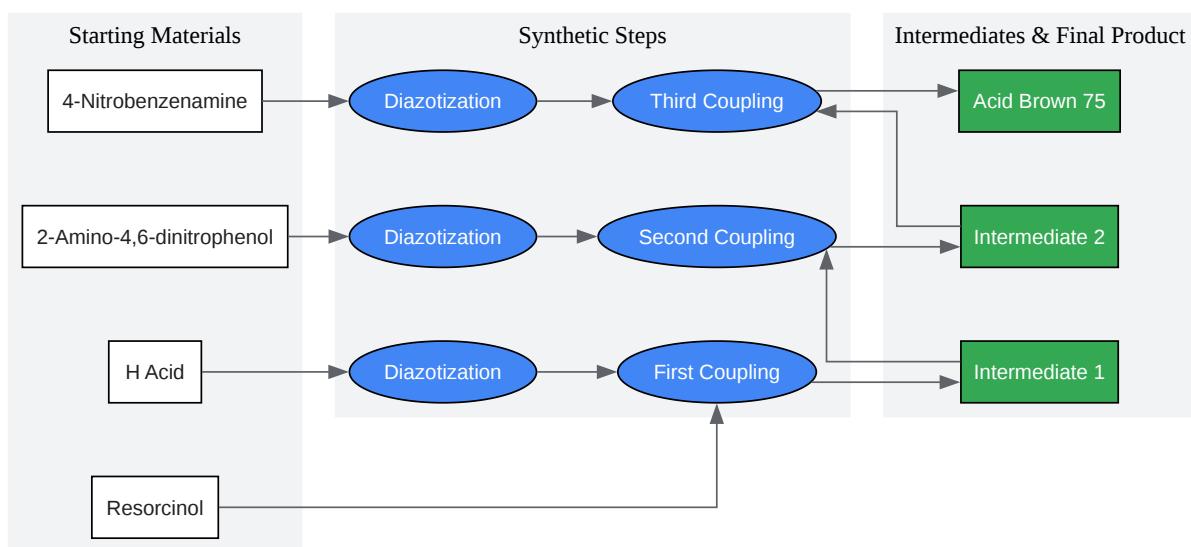
Physicochemical Properties

Acid Brown 75 is a sulfonated trisazo dye, which accounts for its solubility in water and its affinity for proteinaceous and polyamide fibers.^[1] Its chemical structure and properties are summarized in the tables below.

Identifier	Value
CAS Number	8011-86-7
Molecular Formula	C ₂₈ H ₁₅ N ₉ Na ₂ O ₁₆ S ₂
Molecular Weight	843.58 g/mol
IUPAC Name	disodium;4-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diaz恒基]3-[(4-nitrophenyl)diaz恒基]phenyl]diaz恒基]-5-hydroxynaphthalene-2,7-disulfonate
Appearance	Brown to dark brown powder

Property	Value
Water Solubility	~90.9 g/L at 20 °C
log Pow (Octanol/Water Partition Coefficient)	~2.3 at 25 °C
Melting Point	>200 °C
Vapor Pressure	< 0 Pa at 25 °C (calculated)
Density	~1.108 g/cm ³ at 20 °C

Synthesis


The synthesis of Acid Brown 75 is a multi-step process involving the sequential diazotization and coupling of several aromatic compounds. The general synthetic route is outlined below.

Experimental Protocol: Synthesis of C.I. Acid Brown 75

The synthesis of Acid Brown 75 involves a three-stage coupling process:

- First Coupling: 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H acid) is diazotized and then coupled with resorcinol under weakly alkaline conditions.[2][3]
- Second Coupling: 2-Amino-4,6-dinitrophenol is diazotized and coupled with the product from the first coupling, also under weakly alkaline conditions.[2][3]

- Third Coupling: 4-Nitrobenzenamine is diazotized and coupled with the product from the second coupling in a weakly acidic medium.[2][3]
- Final Product Isolation: The final product is obtained through salting out, filtration, drying, and crushing of the resulting precipitate.[2][3]

[Click to download full resolution via product page](#)

Synthesis of C.I. Acid Brown 75

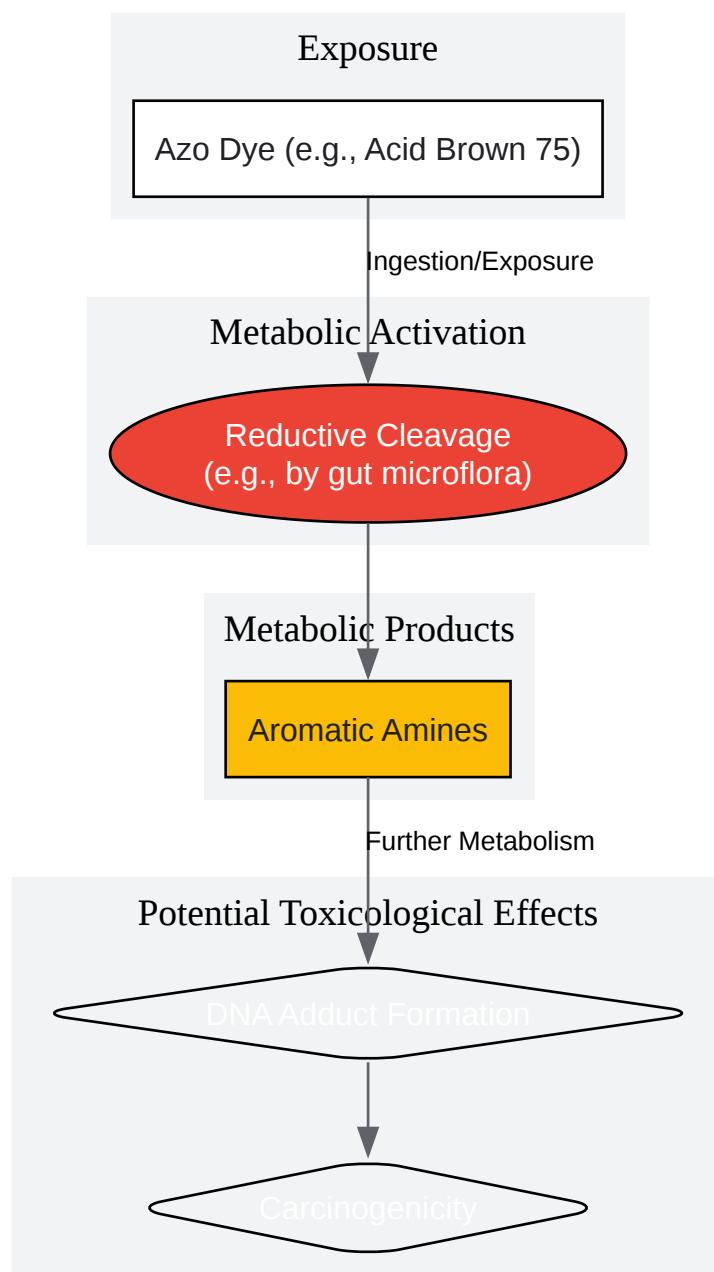
Industrial Applications

The primary application of Acid Brown 75 is as a colorant. Its anionic nature makes it particularly suitable for dyeing protein and polyamide fibers.

- Textile Industry: Used for dyeing wool, silk, and nylon fabrics.[1]
- Leather Industry: Employed as a dye for leather goods.[2][3]

- Paper Industry: Utilized for coloring paper products.[\[1\]](#)

The mechanism of dyeing involves the formation of ionic bonds between the sulfonic acid groups of the dye and the amino groups present in the protein or polyamide fibers.


Toxicology

The toxicological data for Acid Brown 75 is limited and primarily focused on acute toxicity and environmental impact, which is typical for industrial dyes.

Toxicity Endpoint	Species	Route	Value
LD50	Rat	Oral	> 1500 mg/kg bw
LD0	Rat	Dermal	> 2000 mg/kg bw
LC50 (96h)	Poecilia reticulata (Guppy)	Aquatic	> 100 mg/L
LC0 (24h)	Daphnia magna	Aquatic	~ 100 mg/L
IC50 (72h)	Pseudokirchneriella subcapitata (Green Algae)	Aquatic	~ 7.8 mg/L
EC50 (3h)	Activated Sludge	Aquatic	> 1500 mg/L

Data sourced from ChemicalBook Safety Data Sheet.[\[4\]](#)

A key concern with azo dyes is their potential to break down into constituent aromatic amines, some of which are known carcinogens.[\[1\]](#) This degradation can occur through reductive cleavage of the azo bond, for example, by gut microflora. While Acid Brown 75 itself is not classified as a carcinogen by major regulatory agencies, this potential metabolic pathway is a general toxicological concern for this class of compounds.[\[1\]](#)

[Click to download full resolution via product page](#)

General Metabolic Pathway and Toxicity of Azo Dyes

Research Applications in Environmental Science

While applications in biological or medical research are not apparent, Acid Brown 75 has been used as a model compound in environmental science research focused on the degradation of industrial dyes in wastewater. For instance, studies have investigated its decolorization using

methods such as photocatalysis and photo-Fenton reactions to address the environmental impact of textile industry effluents.

Conclusion

C.I. Acid Brown 75 (CAS No. 8011-86-7) is a synthetic trisazo dye with well-established applications in industrial coloring processes. For the researcher, scientist, or drug development professional, it is important to note the lack of evidence for its use in biological or medical research applications. The available data on its synthesis, physicochemical properties, and toxicology are consistent with its role as an industrial chemical. Any consideration of this compound for research purposes should be based on these known characteristics and the general toxicological profile of azo dyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. guidechem.com [guidechem.com]
- 2. worlddyeveristy.com [worlddyeveristy.com]
- 3. Acid Brown 75 | 8011-86-7 [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: C.I. Acid Brown 75 (CAS No. 8011-86-7)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12364392#cas-number-8011-86-7-research-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com